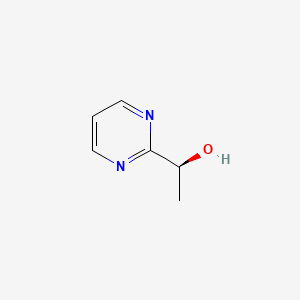
(1S)-1-pyrimidin-2-ylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-pyrimidin-2-ylethanol is an organic compound characterized by a pyrimidine ring attached to an ethanol group
Aplicaciones Científicas De Investigación
(1S)-1-pyrimidin-2-ylethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving pyrimidine metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-pyrimidin-2-ylethanol typically involves the reaction of pyrimidine derivatives with ethanol under specific conditions. One common method is the reduction of pyrimidine-2-carbaldehyde using a reducing agent such as sodium borohydride in ethanol. The reaction is carried out under controlled temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include catalytic hydrogenation of pyrimidine derivatives or enzymatic reduction processes. The choice of method depends on factors such as yield, purity, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-pyrimidin-2-ylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine-2-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the compound can yield pyrimidine-2-methanol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Pyrimidine-2-carboxylic acid.
Reduction: Pyrimidine-2-methanol.
Substitution: Various substituted pyrimidine derivatives.
Mecanismo De Acción
The mechanism of action of (1S)-1-pyrimidin-2-ylethanol involves its interaction with specific molecular targets. In biological systems, it may act on enzymes involved in pyrimidine metabolism, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine-2-carbaldehyde: A precursor in the synthesis of (1S)-1-pyrimidin-2-ylethanol.
Pyrimidine-2-methanol: A reduced form of the compound.
Pyrimidine-2-carboxylic acid: An oxidized form of the compound.
Uniqueness
This compound is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
(1S)-1-pyrimidin-2-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-7-3-2-4-8-6/h2-5,9H,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMHZXYXPHNWMA-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
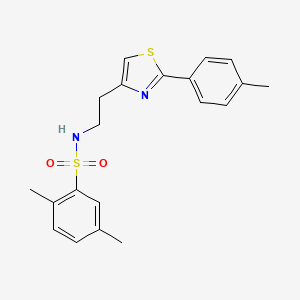
![N-cyclohexyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2863908.png)
![4-phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2863910.png)
![N-{2-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B2863911.png)
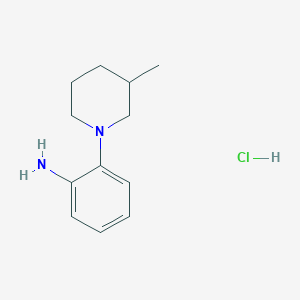
![3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2863914.png)
![6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2863917.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2863918.png)
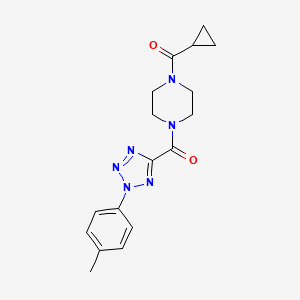
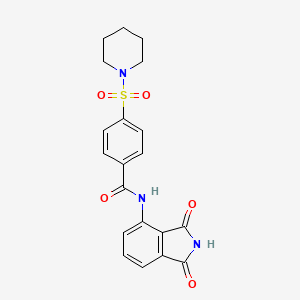
![N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2863922.png)
![[5-(3-Chlorophenyl)furan-2-yl]methanol](/img/structure/B2863924.png)

![N1-(m-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2863928.png)
